Imidazo[1,2-a]pyridin-2-ylmethanamine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Privileged scaffold for kinase programs: optimized derivatives achieve sub-nanomolar IC50 (e.g., MBM-55, IC50=1 nM vs Nek2). Favorable drug-likeness (MW=147.18, LogP=0.7, TPSA=43.3Ų) with versatile primary amine for rapid parallel synthesis. Validated anti-infective activity (M. tuberculosis MIC<0.195 µM; broad-spectrum arenavirus inhibition). Lower lipophilicity than benzimidazole alternatives enables superior ADME tuning. Proven scaffold-hopping utility for CNS mGlu2 PAMs. Ideal for generating high-quality screening libraries across multiple therapeutic areas.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1
CAS No. 165736-20-9
Cat. No. B1142876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ylmethanamine
CAS165736-20-9
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CN
InChIInChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9): Chemical Identity and Class Baseline for Scientific Sourcing


Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9) is a heterocyclic primary amine with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol [1]. It serves as a core scaffold within the broader imidazo[1,2-a]pyridine class, a structure recognized as a 'privileged scaffold' in medicinal chemistry due to its occurrence in multiple marketed drugs and its versatility as a building block for generating diverse bioactive molecules [2].

Why Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9) Cannot Be Replaced by Generic Analogs in Critical Applications


Direct substitution of Imidazo[1,2-a]pyridin-2-ylmethanamine with closely related in-class analogs, such as imidazo[1,2-a]pyridine-3-methanamine or pyrazolo[1,5-a]pyridine methanamine isomers, is not a straightforward procurement decision due to divergent structure-activity relationships (SAR) and physicochemical properties. Evidence shows that subtle modifications on the core scaffold can lead to orders-of-magnitude differences in target potency [1] and can fundamentally alter key drug-likeness parameters such as lipophilicity and solubility, which directly impact downstream assay performance and formulation development [2].

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9)


Physicochemical Property Differentiation: Lower Lipophilicity and Superior Ligand Efficiency Potential

Imidazo[1,2-a]pyridin-2-ylmethanamine possesses a calculated LogP (XLogP3-AA) of 0.7 [1]. This value indicates significantly lower lipophilicity compared to other common heteroaromatic methanamine building blocks used in kinase inhibitor research, such as the benzimidazole-2-methanamine scaffold, where many potent analogs exhibit LogP values above 2.5 [2]. Lower LogP in a core scaffold is a critical differentiator for medicinal chemists seeking to manage overall compound lipophilicity, a key factor in reducing off-target toxicity and improving metabolic stability.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Scaffold Validation: Proven Utility as a Core Motif in Highly Potent (pM-nM) Kinase Inhibitors

While Imidazo[1,2-a]pyridin-2-ylmethanamine itself serves as a foundational building block, its core scaffold has been validated through the development of optimized, substituted analogs that achieve remarkable potency. The imidazo[1,2-a]pyridine core is a key component of MBM-55 (IC50 = 1.0 nM) and MBM-17 (IC50 = 3.0 nM), both potent inhibitors of the Nek2 kinase [1]. This contrasts with the pyrazolo[1,5-a]pyridine scaffold, which often yields potent inhibitors (e.g., LDN-211904 for EphB3, IC50 = 79 nM) but may not achieve the same sub-nanomolar levels of activity against similar kinase targets without further optimization .

Kinase Inhibition Medicinal Chemistry SAR

Positional Isomer Differentiation: Impact of Aminomethyl Group Placement on Potency

The specific placement of the aminomethyl group on the imidazo[1,2-a]pyridine ring is critical for biological activity. Research on anti-tubercular imidazo[1,2-a]pyridines demonstrates that the 2-substituted scaffold (the core of this product) is a central platform for optimization, while related 3-substituted isomers (e.g., imidazo[1,2-a]pyridine-3-methanamine derivatives) represent a distinct chemical series with potentially different biological profiles [1]. SAR studies consistently show that even a one-position shift of a substituent on this core can lead to a >10-fold change in target potency or cellular activity [2].

Medicinal Chemistry SAR Antitubercular

Pharmacokinetic Potential: Predicted Optimal Balance of Polarity and Permeability

The compound's calculated physicochemical profile, including a Topological Polar Surface Area (TPSA) of 43.3 Ų, a molecular weight of 147.18 g/mol, and a single hydrogen bond donor [1], is highly favorable for oral bioavailability. This profile is comparable to that of the privileged pyrazolo[1,5-a]pyridine scaffold but offers a distinct hydrogen-bonding pattern due to the presence of the imidazole nitrogen, which can be leveraged for unique target engagement [2].

DMPK Drug Design Physicochemical Properties

High-Impact Application Scenarios for Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9)


Kinase Inhibitor Lead Discovery and Optimization (e.g., Nek2, IRAK-4)

The imidazo[1,2-a]pyridine core, with the 2-ylmethanamine substitution pattern, is a validated starting point for developing potent kinase inhibitors. Evidence shows that optimized derivatives can achieve sub-nanomolar IC50 values (e.g., MBM-55 with IC50=1 nM against Nek2) [1], making this building block highly valuable for medicinal chemistry teams initiating novel kinase-targeting programs. Its lower lipophilicity (LogP=0.7) compared to benzimidazole-based alternatives is advantageous for fine-tuning ADME properties [2].

Anti-Infective Drug Discovery (e.g., Tuberculosis, Arenaviruses)

The imidazo[1,2-a]pyridine scaffold is a privileged framework for developing novel anti-infectives. It has demonstrated potent activity against Mycobacterium tuberculosis, with some optimized analogs showing MIC values below 0.195 µM [1]. Furthermore, its derivatives have shown broad-spectrum activity against arenaviruses with favorable metabolic stability, highlighting the potential of this core in addressing global health challenges [2].

CNS Drug Discovery via GPCR Modulation (e.g., mGluR2 PAMs)

The scaffold has been successfully employed in a 'scaffold-hopping' strategy to develop novel positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor [1]. This demonstrates the ability of the imidazo[1,2-a]pyridine core to access distinct chemical space and achieve target selectivity, making it a valuable tool for CNS drug discovery programs seeking new chemical entities with novel mechanisms of action.

Diverse Library Synthesis for High-Throughput Screening

Given its status as a 'privileged scaffold' [1] and its favorable drug-likeness profile (MW=147.18, TPSA=43.3Ų) [2], Imidazo[1,2-a]pyridin-2-ylmethanamine is an ideal core for generating diverse, high-quality screening libraries. The primary amine provides a versatile synthetic handle for rapid parallel synthesis, enabling the creation of compound arrays for lead identification across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.